Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine is a chemical compound with the CAS Number: 346725-54-0. It has a molecular weight of 259.28 . This compound is used in proteomics research .
Molecular Structure Analysis
The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorobenzyl)amine. The InChI code is 1S/C15H14FNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine include a molecular weight of 259.28 . More detailed properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Microwave-Assisted Synthesis of Benzoxazoles Derivatives
Benzoxazole derivatives, sharing a structural motif with Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine, exhibit significant pharmacological activities and material science properties. The microwave-assisted synthesis technique has proven effective for quickly diversifying benzoxazole derivatives, highlighting the potential for rapid synthesis and exploration of related compounds like Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine for pharmaceutical and material science applications (Özil & Menteşe, 2020).
Benzoxaboroles in Organic Synthesis and Biomedical Applications
Benzoxaboroles, similar in structural creativity to the compound , serve as building blocks and protective groups in organic synthesis. Their unique properties have led to applications in creating new molecules with biological activity, some of which are undergoing clinical trials. This underscores the potential of Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine in drug development and other biomedical applications (Adamczyk-Woźniak et al., 2009).
Therapeutic Applications of Benzoxaborole Compounds
The versatility of benzoxaborole scaffolds in medicinal chemistry highlights their broad spectrum of applications in designing anti-bacterial, anti-fungal, and anti-inflammatory agents. This suggests potential for compounds like Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine in therapeutic applications, given the structural similarities and the versatile nature of benzoxaboroles (Nocentini et al., 2018).
Antimicrobial Properties of Monoterpenes
While not directly related, the study of monoterpenes such as p-Cymene for their antimicrobial properties offers insights into how structurally diverse compounds can be utilized in addressing microbial resistance. This research avenue suggests potential antimicrobial research applications for Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine, exploring its efficacy against various pathogens (Marchese et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYDHJQNBCPBGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357919 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine | |
CAS RN |
346725-54-0 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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